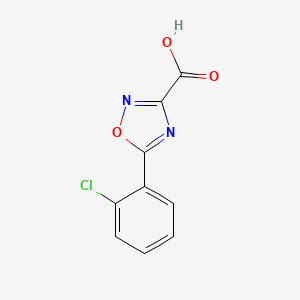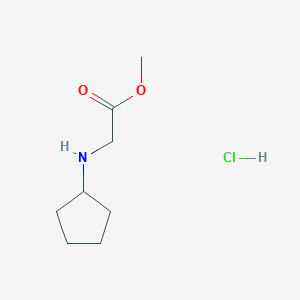
2-(シクロペンチルアミノ)酢酸メチル塩酸塩
概要
説明
“Methyl 2-(cyclopentylamino)acetate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . The compound is typically stored in an inert atmosphere at 2-8°C . It appears as a white to light yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “Methyl 2-(cyclopentylamino)acetate hydrochloride” is 1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H .
Physical And Chemical Properties Analysis
“Methyl 2-(cyclopentylamino)acetate hydrochloride” is a solid substance . It is stored in an inert atmosphere at 2-8°C .
科学的研究の応用
薬理学
2-(シクロペンチルアミノ)酢酸メチル塩酸塩: は、特にアドレナリン受容体の研究において薬理学的研究に使用されます 。これらの受容体は、交感神経系の反応を理解するために重要であり、心血管疾患の治療薬の標的となっています。
有機合成
有機合成において、この化合物は、より複雑な分子を作成するためのビルディングブロックとして役立ちます。 その構造は、しばしば生物活性分子に見られる環状化合物の合成に役立ちます .
医薬品化学
この化合物は、医薬品開発における前駆体としての可能性があるため、医薬品化学において重要な役割を果たしています。 これは、インテグリンなどのさまざまな生物学的標的に作用する分子を合成するために使用できます。インテグリンは、がん研究において重要です .
生化学
2-(シクロペンチルアミノ)酢酸メチル塩酸塩: は、酵素反応における阻害剤または活性剤として作用することにより、生化学研究において役割を果たします。 これは、生化学経路の理解と治療用途の阻害剤の設計に役立ちます .
分析化学
分析化学において、この化合物は、クロマトグラフィー法における標準または試薬として使用され、複雑な混合物中の類似の化合物の同定と定量に役立ちます .
産業用途
2-(シクロペンチルアミノ)酢酸メチル塩酸塩の特定の産業用途は広く文書化されていませんが、このような化合物は、多くの場合、化学産業で、医薬品や農薬を含むさまざまな材料の合成に使用されています .
作用機序
Target of Action
Methyl 2-(cyclopentylamino)acetate hydrochloride is a derivative of glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter. The primary targets of this compound are likely to be the receptors or enzymes that interact with glycine.
Mode of Action
This could involve binding to glycine receptors, modulating their activity, and influencing the transmission of signals in the nervous system .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(cyclopentylamino)acetate hydrochloride are likely to be those involving glycine. This could include pathways related to protein synthesis, neurotransmission, and cellular metabolism. The compound’s influence on these pathways could have downstream effects on various physiological processes .
Result of Action
The molecular and cellular effects of Methyl 2-(cyclopentylamino)acetate hydrochloride’s action would depend on its specific targets and mode of action. As a glycine derivative, it could potentially influence processes such as protein synthesis and neurotransmission, leading to effects at the cellular and systemic levels .
Action Environment
The action, efficacy, and stability of Methyl 2-(cyclopentylamino)acetate hydrochloride could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the individual’s physiological state .
実験室実験の利点と制限
Methyl 2-(cyclopentylamino)acetate hydrochloride has several advantages and limitations for laboratory experiments. It is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmacology. It is also a relatively low-cost reagent, which makes it ideal for laboratory experiments. However, it is hygroscopic and can easily become contaminated with water, which can lead to inaccurate results.
将来の方向性
Methyl 2-(cyclopentylamino)acetate hydrochloride has many potential future applications in scientific research. It can be used to synthesize new drugs and other organic compounds. It can also be used to study the effects of drugs on the body and to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, Methyl 2-(cyclopentylamino)acetate hydrochloride can be used to study the effects of hormones on the body and to study the effects of food on the body. Finally, Methyl 2-(cyclopentylamino)acetate hydrochloride can be used to study the effects of environmental toxins on the body, as well as to study the effects of pollutants on the environment.
Safety and Hazards
特性
IUPAC Name |
methyl 2-(cyclopentylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXDQYYCGFEEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700140 | |
| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195877-46-4 | |
| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




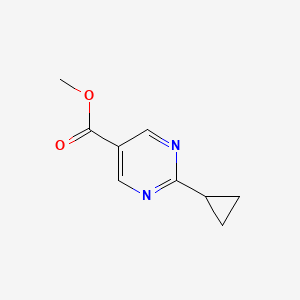


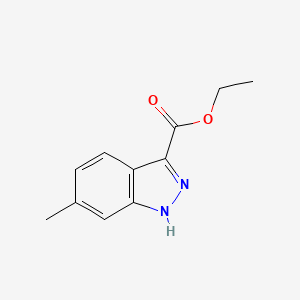

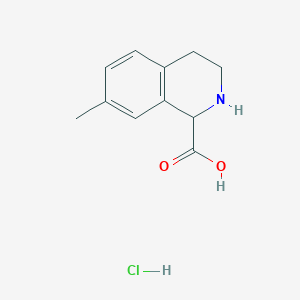

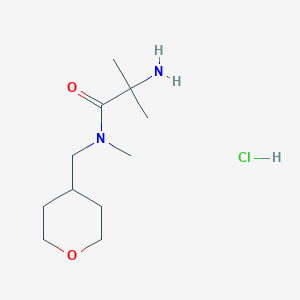


![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)
